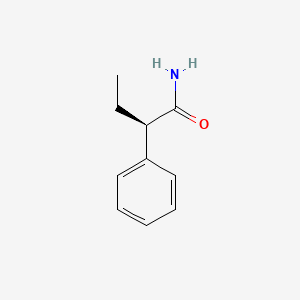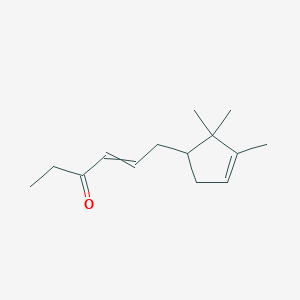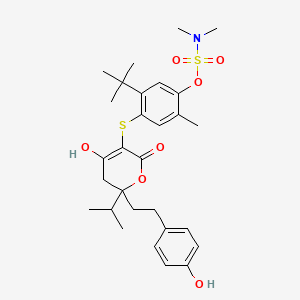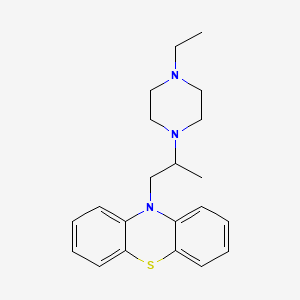
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin ist eine chemische Verbindung, die zur Klasse der Phenothiazine gehört. Phenothiazine sind bekannt für ihre vielfältigen Anwendungen, insbesondere in der pharmazeutischen Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Phenothiazinkern umfasst, der über eine Propylkette mit einer Piperazin-Einheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin beinhaltet typischerweise die Reaktion von Phenothiazin mit 1-(2-Chlorethyl)-4-ethylpiperazin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydroxid, und einem organischen Lösungsmittel wie Ethanol durchgeführt. Das Gemisch wird erhitzt, um die Reaktion zu fördern, was zur Bildung der gewünschten Verbindung führt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation oder Chromatographietechniken gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Piperazinrings, unter Verwendung von Reagenzien wie Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Phenothiazinderivate.
Substitution: Alkylierte Piperazinderivate.
Wissenschaftliche Forschungsanwendungen
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer Phenothiazinderivate verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit Zellrezeptoren.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung psychiatrischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Dopaminrezeptoren. Die Verbindung wirkt als Dopaminrezeptorantagonist, hemmt die Aktivität dieser Rezeptoren und moduliert die Neurotransmitterspiegel im Gehirn. Diese Wirkung ist insbesondere im Zusammenhang mit seinen potenziellen therapeutischen Wirkungen bei psychiatrischen Erkrankungen relevant .
Wissenschaftliche Forschungsanwendungen
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors. The compound acts as a dopamine receptor antagonist, inhibiting the activity of these receptors and modulating neurotransmitter levels in the brain. This action is particularly relevant in the context of its potential therapeutic effects in psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(trifluormethyl)-10H-phenothiazin
- Fluphenazin Dihydrochlorid
- Prochlorperazin
Einzigartigkeit
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, darunter die Ethylgruppe am Piperazinring. Diese strukturelle Variation kann seine pharmakologischen Eigenschaften und Interaktionen mit molekularen Zielstrukturen beeinflussen und unterscheidet sie von anderen Phenothiazinderivaten .
Eigenschaften
CAS-Nummer |
110436-24-3 |
|---|---|
Molekularformel |
C21H27N3S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
10-[2-(4-ethylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-3-22-12-14-23(15-13-22)17(2)16-24-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)24/h4-11,17H,3,12-16H2,1-2H3 |
InChI-Schlüssel |
NJMPBWJSNSMVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





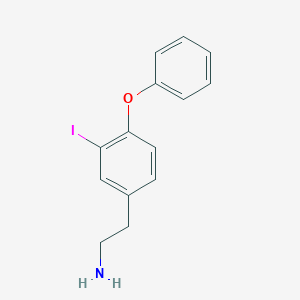
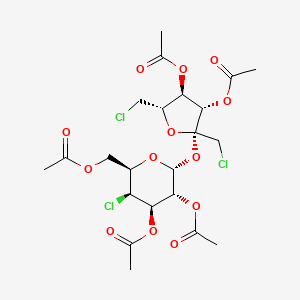
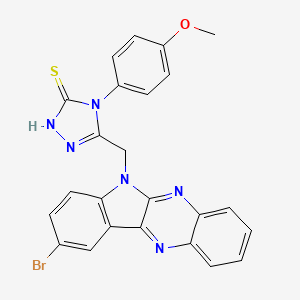
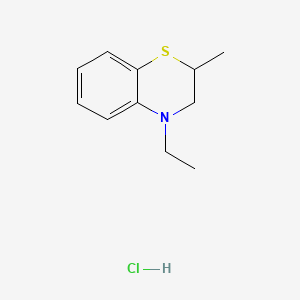
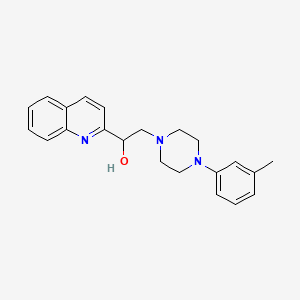
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
